(tert-Butoxyimino)-lambda4-sulfanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxyimino)-lambda4-sulfanone typically involves the reaction of tert-butylamine with sulfur dioxide and an oxidizing agent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures, often around -78°C. The mixture is then warmed to room temperature and stirred overnight. Methanol is added to the reaction mixture, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in facilities equipped to handle air-sensitive materials and flammable solvents .
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxyimino)-lambda4-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions
Major Products
The major products formed from these reactions include primary sulfonamides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(tert-Butoxyimino)-lambda4-sulfanone has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of primary sulfonamides, which are important intermediates in organic synthesis
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (tert-Butoxyimino)-lambda4-sulfanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The specific pathways and molecular targets involved in its action are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-Sulfinyl-tert-butylamine
- tert-Butylsulfinamide
- tert-Butylsulfonyl chloride
Uniqueness
(tert-Butoxyimino)-lambda4-sulfanone is unique due to its specific reactivity and stability under certain conditions. It offers distinct advantages in the synthesis of primary sulfonamides and other derivatives, making it a valuable reagent in organic chemistry .
Properties
IUPAC Name |
2-methyl-2-(sulfinylamino)oxypropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4(2,3)7-5-8-6/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHWAYLAJVRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=S=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567792-04-3 |
Source
|
Record name | (tert-Butoxyimino)-λ4-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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